2,5-Dichloro-3'-piperidinomethyl benzophenone
Description
Chemical classification and nomenclature
This compound belongs to the extensive class of benzophenone derivatives, which are aromatic ketones characterized by the presence of two phenyl groups attached to a central carbonyl group. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,5-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone, reflecting its complex substitution pattern. This nomenclature precisely describes the structural arrangement where a 2,5-dichlorophenyl group is connected to a 3-(piperidin-1-ylmethyl)phenyl group through a ketone linkage. The compound is registered under Chemical Abstracts Service number 898793-52-7, providing a unique identifier for this specific molecular structure. The molecular formula C19H19Cl2NO indicates the presence of nineteen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 348.3 grams per mole.
The classification system places this compound within the broader category of substituted benzophenones, specifically those containing halogen substituents and heterocyclic ring systems. The presence of the piperidine ring system, a six-membered saturated nitrogen heterocycle, further classifies this compound as a piperidine derivative with benzophenone functionality. The structural complexity arising from the combination of chloro substituents and the piperidinomethyl group creates a unique chemical entity that bridges multiple chemical classification systems. Database entries such as those found in PubChem indicate that this compound was first documented in chemical databases in 2008, with recent modifications to its database entry occurring as recently as 2025.
Historical context in benzophenone derivative research
The development of benzophenone derivatives has a rich historical foundation dating back to the 19th century when Carl Graebe at the University of Königsberg first described work with benzophenone in 1874. This early research established benzophenone as a fundamental building block in organic chemistry, leading to the systematic development of increasingly complex derivatives over the subsequent decades. The evolution from simple benzophenone to sophisticated derivatives like this compound represents the natural progression of synthetic organic chemistry toward more specialized and functionally diverse molecules.
Benzophenone derivatives have gained considerable attention in medicinal chemistry research due to their presence in pharmacologically relevant natural products and their versatility as synthetic scaffolds. The systematic exploration of substitution patterns on the benzophenone core has led to the development of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of halogen substituents, particularly chlorine atoms, has been a recurring theme in benzophenone derivative research, as these modifications can significantly alter the electronic properties and biological activity of the parent compound.
The specific development of piperidinomethyl-substituted benzophenones represents a more recent advancement in this field, reflecting the growing interest in incorporating heterocyclic ring systems into aromatic ketone structures. This approach has been driven by the recognition that nitrogen-containing heterocycles can impart unique pharmacological properties and alter the molecular recognition patterns of benzophenone derivatives. The combination of chloro and piperidinomethyl substitutions in a single molecule represents a sophisticated approach to molecular design that builds upon decades of benzophenone derivative research.
Significance in organic chemistry
This compound holds significant importance in organic chemistry as a complex molecular structure that demonstrates advanced synthetic methodology and structural design principles. The compound serves as an excellent example of how multiple functional groups can be successfully incorporated into a single molecular framework while maintaining chemical stability and synthetic accessibility. The presence of both electron-withdrawing chloro substituents and the electron-donating piperidine ring creates an intriguing electronic distribution that influences the compound's chemical reactivity and potential applications.
From a synthetic perspective, this compound represents a challenging target that requires sophisticated synthetic planning and execution. The successful synthesis of such molecules demonstrates the advancement of modern organic synthetic methods and the ability to construct complex molecular architectures with precise control over substitution patterns. The incorporation of the piperidinomethyl group requires careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions or degradation of sensitive functional groups.
The compound's significance extends to its potential role as a versatile intermediate in the synthesis of more complex molecular structures. Benzophenone derivatives have been extensively utilized as building blocks in pharmaceutical synthesis, polymer chemistry, and materials science. The unique substitution pattern of this compound provides multiple sites for further chemical modification, making it a valuable synthetic intermediate for the preparation of diverse chemical libraries and structure-activity relationship studies.
The research utility of this compound is evidenced by its availability from specialized chemical suppliers, indicating ongoing scientific interest and demand for this particular molecular structure. The designation of this compound for research use only reflects its specialized nature and the continuing investigation of its properties and potential applications in various scientific fields.
Overview of structural characteristics
The structural architecture of this compound exhibits a sophisticated arrangement of functional groups that creates a molecule with distinctive three-dimensional geometry and electronic properties. The central benzophenone core provides a rigid, planar aromatic system that serves as the foundation for the additional substituents. The ketone carbonyl group acts as an electron-withdrawing center that influences the electronic distribution throughout the molecule and provides a site for potential chemical transformations.
The 2,5-dichloro substitution pattern on one phenyl ring creates a unique electronic environment that differs significantly from other possible chloro substitution patterns. The positioning of chlorine atoms at the 2 and 5 positions results in specific steric and electronic effects that influence both the molecule's reactivity and its three-dimensional conformation. These chloro substituents introduce significant electronegativity differences and provide potential sites for nucleophilic substitution reactions or metal-catalyzed coupling reactions.
The 3'-piperidinomethyl substituent on the second phenyl ring introduces considerable structural complexity and flexibility to the molecule. The piperidine ring adopts a chair conformation in its lowest energy state, creating a three-dimensional structural element that extends away from the planar benzophenone core. The methylene linker connecting the piperidine ring to the aromatic system provides rotational freedom that allows for conformational flexibility while maintaining the connection between the aromatic and heterocyclic components.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C19H19Cl2NO |
| Molecular Weight | 348.3 g/mol |
| Chemical Abstracts Service Number | 898793-52-7 |
| International Union of Pure and Applied Chemistry Name | (2,5-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
| Simplified Molecular Input Line Entry System | C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
| International Chemical Identifier Key | UHTFXWVQTNURIT-UHFFFAOYSA-N |
The overall molecular architecture creates a compound with both hydrophilic and lipophilic characteristics, arising from the polar nitrogen atom and carbonyl group contrasted with the extensive aromatic and aliphatic carbon framework. This amphiphilic nature influences the compound's solubility properties and potential biological interactions. The structural complexity also provides multiple sites for molecular recognition and binding interactions, making this compound potentially valuable in structure-activity relationship studies and molecular recognition research.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-16-7-8-18(21)17(12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFXWVQTNURIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643162 | |
| Record name | (2,5-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-52-7 | |
| Record name | (2,5-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-(piperidin-1-ylmethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dichloro-3’-piperidinomethyl benzophenone may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
2,5-Dichloro-3'-piperidinomethyl benzophenone is part of a broader class of compounds known as Mannich bases, which have been studied for their anticancer properties. Research indicates that derivatives of Mannich bases exhibit significant cytotoxicity against various cancer cell lines, including colon cancer (WiDr) and breast cancer (MCF-7) cells. For instance, certain Mannich bases derived from 4-hydroxyacetophenone have shown IC50 values lower than 10 μM against WiDr cells, suggesting strong potential for further development as anticancer agents .
2. Neuroprotective Effects
Studies have also investigated the neuroprotective effects of compounds similar to this compound. These compounds are noted for their ability to modulate neurotransmitter systems and may offer therapeutic avenues for neurodegenerative diseases. The piperidine moiety is particularly relevant in enhancing the bioactivity of these compounds .
Materials Science
1. Photostabilizers
The compound is utilized as a photostabilizer in polymer formulations. Its ability to absorb UV radiation makes it valuable in protecting materials from degradation caused by sunlight exposure. This application is particularly important in outdoor products such as coatings, plastics, and textiles where prolonged exposure to UV light can lead to significant material deterioration .
2. Coatings and Adhesives
In the realm of coatings and adhesives, this compound serves as a key ingredient in formulations designed to enhance durability and resistance to environmental factors. Its incorporation into these products improves their longevity and performance under harsh conditions .
Environmental Studies
1. Endocrine Disruption Research
Recent studies have raised concerns about the potential endocrine-disrupting properties of benzophenone derivatives, including this compound. Investigations into its environmental persistence and bioaccumulation have highlighted the need for regulatory scrutiny due to possible adverse effects on wildlife and human health .
2. Photodegradation Studies
Research into the photodegradation pathways of this compound has been conducted to understand its environmental impact better. Such studies aim to elucidate how exposure to sunlight affects its stability and reactivity in natural ecosystems, providing insights into its potential risks when released into the environment .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2,5-dichloro-3'-piperidinomethyl benzophenone and related compounds:
Structural and Functional Insights
Halogenation Patterns
- 2,5-Dichloro Substitution : The target compound’s 2,5-dichloro configuration may enhance electron-withdrawing effects and steric hindrance compared to 2,4-dichloro (CAS 898749-50-3) or 3,5-dichloro (CAS 898762-31-7) analogs. These differences could influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or binding to biological targets .
- 3,5-Dichloro Derivatives : highlights a spirocyclic amine-substituted analog with higher molecular weight (406.30 g/mol), which may improve membrane permeability but reduce solubility.
Amine Substituents
- Piperidine vs. Pyrrolidine: The piperidinomethyl group in the target compound introduces a six-membered ring with greater conformational flexibility compared to the five-membered pyrrolidine ring in CAS 898749-50-3. This could modulate interactions with enzymes or receptors, as seen in studies where bulkier hydrophobic groups enhanced antibacterial activity .
- Positional Isomerism: The 4'-piperidinomethyl analog (CAS 898775-57-0) demonstrates how minor positional changes can significantly alter bioactivity, as observed in other benzophenone derivatives .
Biological Activity
2,5-Dichloro-3'-piperidinomethyl benzophenone is a chemical compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H20Cl2N2O and a molecular weight of 363.29 g/mol. It features a benzophenone core with two chlorine substituents and a piperidine ring, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various biomolecules:
- Protein Binding : The compound binds to specific proteins and enzymes, potentially altering their activity and influencing cellular processes such as signal transduction and gene expression.
- Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis, making it relevant in cancer research .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer effects. Studies have shown that it can inhibit cell proliferation in cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of key genes associated with cell cycle regulation and apoptosis .
Case Studies
- Antitumor Activity : A study evaluating the antitumor efficacy of benzophenone derivatives found that compounds similar to this compound exhibited strong inhibitory effects on various cancer cell lines. For instance, compounds were reported with IC50 values ranging from 0.26 to 0.99 μM against different cancer types .
- Metabolomic Analysis : In a metabolomic study involving MCF-7 cells exposed to a mixture of chemicals including benzophenones, alterations in metabolites associated with oxidative stress and cell proliferation were observed. This highlights the potential impact of such compounds on cellular metabolism and their relevance in cancer research .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation in MCF-7 cells | |
| Protein Interaction | Alters enzyme activity |
Safety and Toxicology
While exploring its biological activities, safety data indicate that precautions should be taken when handling this compound due to potential toxicity. The compound's safety profile remains under investigation, emphasizing the need for further studies on its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
